molecular formula C15H24N2O B187656 Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl- CAS No. 108790-80-3

Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-

Cat. No. B187656
M. Wt: 248.36 g/mol
InChI Key: CMGPXQNXFMPPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' is a heterocyclic compound that has been of interest to researchers due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. 3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-'.

Scientific Research Applications

Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its antibacterial, antifungal, and antiviral activities. It has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. In addition, Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' has been investigated for its potential use as a ligand in catalysis and as a building block in the synthesis of novel materials.

Mechanism Of Action

The mechanism of action of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of enzymes involved in bacterial, fungal, and viral replication. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. In addition, it has been shown to inhibit the replication of several viruses, including HIV-1, herpes simplex virus, and influenza A virus. Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages And Limitations For Lab Experiments

One of the advantages of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' is its broad-spectrum antibacterial, antifungal, and antiviral activities. It has also been shown to exhibit anticancer properties, making it a potential candidate for the development of novel cancer therapeutics. However, one of the limitations of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.

Future Directions

Several future directions for the research on Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' can be identified. One of the potential areas of research is the development of novel derivatives of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' with improved solubility and bioavailability. Another potential area of research is the investigation of the mechanism of action of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' in more detail, which may lead to the development of more effective antibacterial, antifungal, antiviral, and anticancer agents. Additionally, the potential use of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' as a ligand in catalysis and as a building block in the synthesis of novel materials can also be explored further.
Conclusion
In conclusion, Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' is a heterocyclic compound that has potential applications in medicinal chemistry, materials science, and organic synthesis. Its broad-spectrum antibacterial, antifungal, and antiviral activities, as well as its anticancer properties, make it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand its mechanism of action and to develop more effective derivatives with improved solubility and bioavailability.

Synthesis Methods

The synthesis of Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-' has been reported in the literature. One of the most commonly used methods involves the reaction of 1,2-cyclohexanedione with 1,3-diaminopropane in the presence of acetic acid and acetic anhydride. The resulting product is then treated with 5,7-dimethyl-1,8-naphthyridine-4-one to yield Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-'.

properties

CAS RN

108790-80-3

Product Name

Spiro(cyclohexane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,1'-cyclohexane]-6-one

InChI

InChI=1S/C15H24N2O/c1-13-8-16-10-14(2,12(13)18)11-17(9-13)15(16)6-4-3-5-7-15/h3-11H2,1-2H3

InChI Key

CMGPXQNXFMPPFA-UHFFFAOYSA-N

SMILES

CC12CN3CC(C1=O)(CN(C2)C34CCCCC4)C

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C34CCCCC4)C

Other CAS RN

108790-80-3

Origin of Product

United States

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